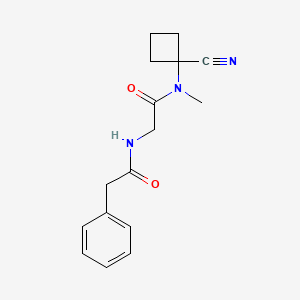
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the central nervous system and other organ systems in the body.
Wirkmechanismus
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide acts as an agonist at the adenosine receptor, a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine receptor by N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide leads to a wide range of effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. These effects contribute to the therapeutic potential of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide in a variety of disease states.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of blood vessels, and the modulation of immune function. These effects are mediated by the activation of the adenosine receptor and contribute to the potential therapeutic applications of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide is its high selectivity for the adenosine receptor, which reduces the risk of off-target effects. Another advantage is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide, including the development of new synthetic methods for its production, the identification of new therapeutic applications, and the optimization of its pharmacological properties. One potential area of focus is the development of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide analogs with improved selectivity and potency, which could lead to the development of more effective therapeutics for a variety of diseases. Another area of focus is the exploration of the potential of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide as a tool for studying the adenosine receptor and its role in various physiological processes.
Synthesemethoden
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide can be synthesized by a variety of methods, including the reaction of 1-cyanocyclobutane carboxylic acid with N-methyl-2-(2-phenylacetamido)acetyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography or other methods to obtain a pure sample of N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to have a protective effect on the heart and blood vessels, reducing the risk of heart attack and stroke. In cancer, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to inhibit the growth and spread of cancer cells, making it a potential candidate for cancer therapy. In neurological disorders, N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide has been shown to have a protective effect on the brain, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19(16(12-17)8-5-9-16)15(21)11-18-14(20)10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKZMCVJFSDQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)CC1=CC=CC=C1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

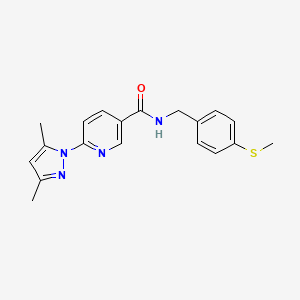
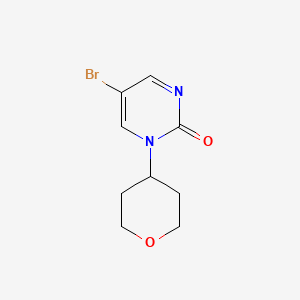
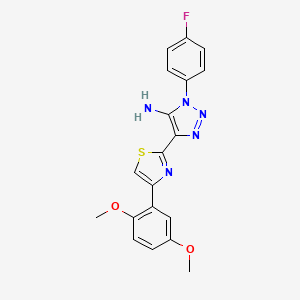
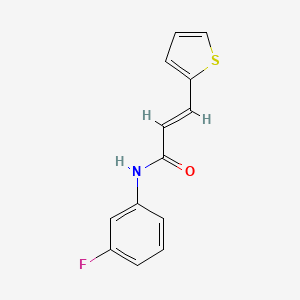
![N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2845577.png)
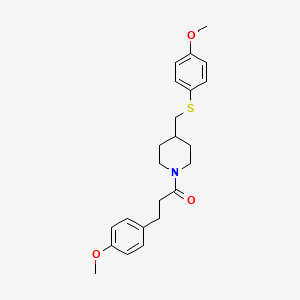

![2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2845580.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845582.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)
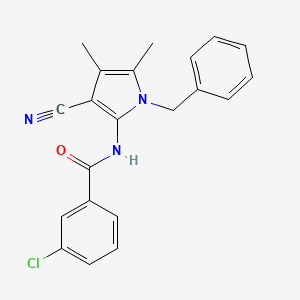
![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)
![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)